1-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide
Description
The exact mass of the compound this compound is 226.07759887 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-12-7-3-5-8-4-2-6-9(10(8)12)15(11,13)14/h2,4,6H,3,5,7H2,1H3,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVVOMIXKAHMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C(=CC=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461715-26-3 | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Contextualization Within Tetrahydroquinoline and Sulfonamide Chemical Classes
1-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide incorporates the privileged tetrahydroquinoline scaffold, a heterocyclic motif frequently found in a wide array of natural products and synthetic pharmaceuticals. The tetrahydroquinoline core is known to confer a three-dimensional structure that can facilitate precise interactions with biological targets. This structural feature is often associated with a range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and antitumor effects.
Complementing the tetrahydroquinoline moiety is the sulfonamide group (-SO₂NH₂), a cornerstone of medicinal chemistry ever since the discovery of sulfa drugs. The sulfonamide functional group is a key component in numerous approved drugs, exhibiting antibacterial, diuretic, anticonvulsant, and anticancer properties. Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to mimic a carboxylate group, allows it to interact with a variety of enzymatic targets. The strategic placement of the sulfonamide group at the 8-position of the tetrahydroquinoline ring in this compound creates a unique electronic and steric environment that could lead to novel biological activities.
Broad Research Objectives and Scope of Investigation for 1 Methyl 1,2,3,4 Tetrahydroquinoline 8 Sulfonamide Analogs
Strategic Approaches for the Synthesis of the 1,2,3,4-Tetrahydroquinoline (B108954) Core
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure found in numerous natural products and pharmaceutical agents. nih.gov Its synthesis has been the subject of extensive research, leading to a variety of methods that allow for control over substitution patterns and stereochemistry.
Exploration of Regioselective Synthesis Pathways
Regioselective synthesis is crucial for constructing tetrahydroquinolines with specific substitution patterns. Domino reactions, also known as tandem or cascade reactions, have proven to be particularly effective in achieving this goal with high efficiency and atom economy. nih.gov These reactions allow for the formation of multiple bonds in a single operation without isolating intermediates.
One notable approach involves a domino reductive amination-nucleophilic aromatic substitution (SNAr) sequence. nih.gov This method has been successfully employed to prepare tetrahydroquinolines with specific substitution by carefully choosing precursors that facilitate the desired ring closure. For instance, the reaction can be designed so that an SNAr ring closure proceeds only when an electron-withdrawing group is present at a specific position on the aromatic ring, thereby directing the regiochemical outcome. nih.gov Another powerful strategy is the metal-mediated heterocyclization of aryl azides, which can provide a one-step route to 2-aryl-1,2,3,4-tetrahydroquinolines. mdpi.com The regioselectivity of such reactions is dictated by the starting materials and the catalyst employed.
Furthermore, gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines offers a method with excellent regioselectivity for synthesizing tetrahydroquinolines under simple reaction conditions. organic-chemistry.org The choice of catalyst and reaction conditions plays a pivotal role in directing the cyclization to the desired position.
| Method | Key Features | Regioselectivity Control | Reference(s) |
| Domino Reductive Amination-SNAr | One-pot synthesis, high efficiency. | Position of electron-withdrawing groups on the aromatic precursor. | nih.gov |
| Metal-Mediated Heterocyclization | One-step route from aryl azides. | Dependent on substrate and catalyst selection. | mdpi.com |
| Gold-Catalyzed Hydroarylation | Simple conditions, excellent regioselectivity. | Catalyst and substrate design. | organic-chemistry.org |
Stereoselective Synthesis Methods for Chiral Derivatives
The synthesis of enantiomerically pure tetrahydroquinolines is of significant interest due to the stereospecific nature of many biological interactions. Asymmetric catalysis has emerged as the most powerful tool for achieving high levels of stereocontrol.
A prominent method involves the use of chiral phosphoric acids as catalysts. These catalysts can facilitate the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones through a dehydrative cyclization followed by an asymmetric reduction with a Hantzsch ester. organic-chemistry.org This approach provides access to chiral tetrahydroquinolines in excellent yields and with high enantioselectivities. Similarly, a combination of Brønsted acid catalysis with visible-light induction enables a highly enantioselective synthesis of 2-substituted tetrahydroquinolines via a relay cyclization and transfer hydrogenation reaction. organic-chemistry.org
Another innovative approach is the one-pot cascade biomimetic reduction. This method utilizes a regenerable NAD(P)H model, such as phenanthridine, to achieve the asymmetric reduction of an in situ-formed quinoline intermediate, yielding chiral tetrahydroquinoline derivatives with excellent enantioselectivities. Diastereoselective methods have also been developed, such as the [4 + 2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes, which provides 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivities. frontiersin.orgnih.gov
| Method | Catalyst/Reagent | Stereocontrol | Key Advantages | Reference(s) |
| Asymmetric Reduction | Chiral Phosphoric Acid / Hantzsch Ester | Enantioselective | High yields and enantioselectivities. | organic-chemistry.org |
| Relay Catalysis | Brønsted Acid / Visible Light | Enantioselective | Utilizes light induction for cyclization. | organic-chemistry.org |
| Biomimetic Reduction | Phenanthridine (NAD(P)H model) | Enantioselective | Regenerable hydrogen source. | |
| [4 + 2] Annulation | DBU-mediated | Diastereoselective | Excellent diastereoselectivities for 4-aryl derivatives. | frontiersin.orgnih.gov |
Introduction and Modification of the Sulfonamide Moiety at Position 8
The introduction of a sulfonamide group at the C-8 position of the tetrahydroquinoline ring is a key step in the synthesis of the target compound. This can be achieved through direct sulfonation or by functionalizing a pre-existing group at that position.
Direct Sulfonation Reactions and Their Selectivity
The direct sulfonation of the aromatic ring of a quinoline or tetrahydroquinoline is a challenging yet direct approach. The regioselectivity of electrophilic aromatic substitution on the quinoline ring system is highly dependent on the reaction conditions and the substituents already present. For the synthesis of quinoline-8-sulfonyl chloride, a known precursor, a direct method involves the reaction of quinoline with chlorosulfuric acid, followed by treatment with thionyl chloride. google.com This process has been shown to selectively produce the 8-sulfonyl chloride derivative. The resulting quinoline-8-sulfonyl chloride can then be reduced to the corresponding tetrahydroquinoline derivative.
The general sequence for obtaining the 8-sulfonamide would involve:
Sulfonation/Chlorosulfonation: Reaction of the quinoline or N-methyl-tetrahydroquinoline with a sulfonating agent like chlorosulfuric acid.
Reduction (if starting from quinoline): Catalytic hydrogenation of the quinoline ring to the tetrahydroquinoline.
Amination: Reaction of the resulting sulfonyl chloride with ammonia (B1221849) or an amine to form the sulfonamide.
The order of these steps (sulfonation, reduction, N-methylation) can be strategically varied to optimize the synthesis.
Derivatization of the Sulfonamide Nitrogen
Once the 8-sulfonamide group is installed, the sulfonamide nitrogen can be further functionalized to generate a library of derivatives. The synthesis of N-substituted sulfonamides typically involves the reaction of the primary sulfonamide with an appropriate electrophile under basic conditions. For example, N-alkylation can be achieved using alkyl halides, and N-acylation can be performed with acyl chlorides or anhydrides.
While the specific derivatization of this compound is not extensively detailed in the literature, the chemical principles are well-established from studies on related structures like N-sulfonyl-1,2,3,4-tetrahydroisoquinolines. researchgate.netconicet.gov.ar These studies demonstrate the synthesis of a variety of N-substituted derivatives, highlighting the versatility of the sulfonamide group for further chemical modification. researchgate.netconicet.gov.ar The synthesis of N-cyclopropyl tetrahydroquinolinyl sulfonamides has also been reported, showcasing the feasibility of introducing diverse substituents on the sulfonamide nitrogen. researchgate.net
| Transformation | Reagents | Product Type | Reference Principle(s) |
| N-Alkylation | Alkyl Halide, Base (e.g., K2CO3) | N-Alkyl Sulfonamide | researchgate.net |
| N-Acylation | Acyl Chloride/Anhydride, Base | N-Acyl Sulfonamide | nih.gov |
| N-Arylation | Aryl Halide, Catalyst (e.g., Cu) | N-Aryl Sulfonamide | researchgate.net |
N-Methylation Strategies for the Tetrahydroquinoline Nitrogen
The introduction of a methyl group at the N-1 position of the tetrahydroquinoline ring is the final key transformation to yield the target compound. This can be accomplished either before or after the introduction of the sulfonamide moiety.
A highly efficient and sustainable method for this transformation is the one-pot reductive N-methylation of quinolines. This approach utilizes paraformaldehyde as the methyl source and hydrogen gas over a palladium on carbon (Pd/C) catalyst. rsc.org This reaction simultaneously reduces the quinoline ring and methylates the nitrogen atom, providing a direct route to N-methyl tetrahydroquinolines in good to excellent yields. rsc.org
Alternatively, if the tetrahydroquinoline core is already formed, standard N-alkylation methods can be employed. These typically involve treating the secondary amine of the tetrahydroquinoline with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. Boronic acid-catalyzed reductive alkylation with a carbonyl compound (in this case, formaldehyde (B43269) or a precursor) and a hydrogen source like a Hantzsch ester also provides a mild and effective route to N-alkylated tetrahydroquinolines. organic-chemistry.org
| Method | Methyl Source | Reducing Agent / Catalyst | Key Features | Reference(s) |
| One-Pot Reductive N-Methylation | Paraformaldehyde | H2 / Pd/C | One-pot from quinoline, sustainable. | rsc.org |
| Reductive Alkylation | Formaldehyde | Hantzsch Ester / Boronic Acid Catalyst | Mild reaction conditions. | organic-chemistry.org |
| Direct Alkylation | Methyl Iodide / Dimethyl Sulfate | Base (e.g., K2CO3, Et3N) | Standard, widely applicable method. | researchgate.net |
Multicomponent Reaction (MCR) Approaches for Diversification of Tetrahydroquinoline Sulfonamide Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to chemical library synthesis. beilstein-journals.org While specific MCRs for the direct diversification of this compound are not extensively documented, established MCRs on the tetrahydroquinoline core can be extrapolated.
One such powerful MCR is the Mannich reaction. A one-pot, three-component Mannich reaction involving a secondary amine (like the nitrogen of the tetrahydroquinoline ring), formaldehyde, and a CH-acidic compound can lead to the formation of novel N-Mannich bases. nih.gov For this compound, the secondary amine is already N-methylated. However, a similar strategy could be envisioned for an unmethylated precursor, N-H-1,2,3,4-tetrahydroquinoline-8-sulfonamide, to introduce diverse substituents at the nitrogen atom.
The Povarov reaction, a formal aza-Diels-Alder reaction, is another prominent MCR for the synthesis of substituted tetrahydroquinolines. nanobioletters.com Typically, this reaction involves an aniline, an aldehyde, and an activated alkene to construct the tetrahydroquinoline ring system. While this is a de novo synthesis, modifications of this reaction could potentially be used for the annulation of additional rings onto the existing this compound scaffold, provided suitable functional groups are present on the molecule.
Furthermore, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are versatile tools for creating molecular diversity. beilstein-journals.org A suitably functionalized derivative of this compound, for instance, one bearing a carboxylic acid or an aldehyde group, could serve as a component in these reactions, leading to the rapid generation of a library of complex derivatives. For example, an Ugi four-component reaction could combine an isocyanide, a carboxylic acid derivative of the target molecule, an amine, and an aldehyde to produce α-acylamino carboxamide derivatives. beilstein-journals.org
The following table summarizes potential MCR approaches for the diversification of the tetrahydroquinoline sulfonamide scaffold:
| Multicomponent Reaction | Reactants | Potential Product Scaffold | Reference |
| Mannich Reaction | Tetrahydroquinoline, Aldehyde, CH-acidic compound | N-substituted Tetrahydroquinoline | nih.gov |
| Povarov Reaction | Aniline, Aldehyde, Alkene | Substituted Tetrahydroquinoline | nanobioletters.com |
| Ugi Reaction | Isocyanide, Carboxylic Acid, Amine, Aldehyde/Ketone | α-Acylamino Carboxamide | beilstein-journals.org |
| Passerini Reaction | Isocyanide, Carboxylic Acid, Aldehyde/Ketone | α-Acyloxy Carboxamide | beilstein-journals.org |
These MCRs represent powerful strategies for the rapid and efficient generation of diverse libraries of compounds based on the this compound scaffold, which can be invaluable for the discovery of new bioactive molecules.
Green Chemistry Principles and Sustainable Synthetic Protocols for Tetrahydroquinoline Sulfonamides
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The application of these principles to the synthesis of tetrahydroquinoline sulfonamides is an area of active research, focusing on the use of sustainable solvents, catalysts, and energy sources.
Sustainable Solvents and Catalysts:
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of 2-amino-3-cyano-4-aryl-5-oxo-7,7-dimethyl-1,4,6,8-tetrahydroquinolines has been successfully achieved in an aqueous medium using potassium carbonate as a catalyst. tandfonline.comtandfonline.com This approach offers operational simplicity and minimizes environmental impact. tandfonline.comtandfonline.com The synthesis of aromatic sulfonamides has also been reported in water, using sodium sulfinate as a stable sulfur source and nitroarenes as the nitrogen source, with the product being easily collected by filtration. researchgate.net
The use of reusable catalysts is another cornerstone of green chemistry. Magnetic nanoparticles (MNPs) have been employed as supports for catalysts in the synthesis of aromatic sulfonamides, allowing for easy recovery of the catalyst using an external magnet and its reuse in subsequent reactions. jsynthchem.com For the synthesis of tetrahydroquinolines, a manganese PN3 pincer complex has been utilized in a "borrowing hydrogen" methodology, which is an atom-efficient process with water as the only byproduct. nih.gov
Alternative Energy Sources:
Ultrasound irradiation has emerged as a green and efficient energy source for chemical reactions. The ultrasound-assisted synthesis of substituted tetrahydroquinolines via the Povarov reaction has been shown to offer significant advantages over conventional heating, including shorter reaction times, lower energy consumption, and higher yields. nanobioletters.com Similarly, the one-pot, four-component synthesis of 1,4,6,8-tetrahydroquinolines has been successfully carried out in an aqueous medium under ultrasonic conditions. tandfonline.comtandfonline.com
Electrochemical methods offer another sustainable approach to synthesis. A series of tetrahydroquinoline derivatives have been selectively synthesized at room temperature via electrochemical hydrocyanomethylation of quinolines using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor. rsc.org This method features mild conditions, high efficiency, and good functional group tolerance. rsc.org Furthermore, an electrochemical method for the direct oxidative C-N coupling of tetrahydroquinolines and azoles has been developed, providing access to dihydroquinoline derivatives under mild conditions. rsc.org
The following table details green and sustainable synthetic protocols applicable to the synthesis of tetrahydroquinoline sulfonamides:
| Green Chemistry Principle | Methodology | Advantages | Reference |
| Use of Green Solvents | Synthesis in water | Abundant, non-toxic, easy workup | tandfonline.comtandfonline.comresearchgate.net |
| Use of Reusable Catalysts | Magnetic nanoparticle-supported catalysts | Easy recovery and reuse | jsynthchem.com |
| Atom Economy | "Borrowing Hydrogen" methodology with Manganese catalyst | Water as the only byproduct | nih.gov |
| Alternative Energy Sources | Ultrasound-assisted synthesis | Shorter reaction times, lower energy consumption | nanobioletters.comtandfonline.comtandfonline.com |
| Alternative Energy Sources | Electrochemical synthesis | Mild conditions, high efficiency | rsc.orgrsc.org |
By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.
Biological Activity and Mechanistic Research of 1 Methyl 1,2,3,4 Tetrahydroquinoline 8 Sulfonamide and Analogs in Vitro and Preclinical in Vivo Studies
Enzyme Inhibition Studies
Carbonic Anhydrase Isoform Inhibition (e.g., hCA I, II, IX, XII)
The sulfonamide moiety is a classic zinc-binding group, making compounds like 1-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide and its analogs prime candidates for carbonic anhydrase (CA) inhibition. nih.gov Carbonic anhydrases are metalloenzymes that play crucial roles in processes like pH homeostasis and respiration. mdpi.com Several human CA (hCA) isoforms, such as hCA I, II, IX, and XII, are established therapeutic targets for various diseases, including cancer and glaucoma. mdpi.comnih.gov
The primary mechanism of CA inhibition by sulfonamides involves the interaction of the sulfonamide group with the zinc ion in the enzyme's active site. nih.gov In its deprotonated, anionic form, the sulfonamide nitrogen coordinates directly to the Zn(II) ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic activity. acs.orgnih.gov This binding is further stabilized by a network of hydrogen bonds. A critical interaction occurs between the sulfonamide moiety and the side chain of the highly conserved Thr199 residue, which acts as a "gatekeeper" at the entrance of the active site. nih.gov X-ray crystallography studies of related 3,4-dihydroisoquinoline-2(1H)-sulfonamides in complex with hCA II have confirmed these sulfonamide-zinc interactions, providing a structural basis for their inhibitory action. acs.org
Analogs of this compound have demonstrated varied inhibitory potency and selectivity across different hCA isoforms. For instance, a series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides showed potent inhibition against hCA I, II, and IV in the nanomolar range, but were less effective against the tumor-associated isoform hCA IX. researchgate.net In contrast, other quinoline-based sulfonamides have been developed that show good selectivity for the cancer-related hCA IX isoform over the ubiquitous cytosolic isoforms hCA I and II. mdpi.com
The selectivity profile is influenced by the specific substitutions on the quinoline (B57606) scaffold. nih.gov These substitutions can form additional interactions with amino acid residues that differ between the active sites of the various isoforms, allowing for the design of isoform-selective inhibitors. nih.gov For example, a library of tetrahydroquinazole-based secondary sulfonamides yielded compounds with submicromolar potency and excellent selectivity for the tumor-related hCA IX isoform. nih.gov
| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Quinoline-2-carboxamides researchgate.net | 61.9 - 8126 | 33.0 - 8759 | Weak Inhibition | 657.2 - 6757 |
| Quinoline-based benzenesulfonamides mdpi.com | 55.4 - 1560 | - | 5.5 - 25.8 | 8.7 - 13.2 |
| Pyrazole-pyridazine carboxamide sulfonamides nih.gov | 6.2 - 3822 | 3.3 - 866.7 | 6.1 - 568.8 | 61.3 - 432.8 |
| Tetrahydroquinazole-based secondary sulfonamides nih.gov | >10000 | 114 - >10000 | 0.42 - 15.7 | >10000 |
Note: Data represents a range of Kᵢ values for different analogs within each class and is intended to show general potency and selectivity trends.
Lactate (B86563) Dehydrogenase A (LDHA) Inhibition and Glycolysis Modulation
Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. nih.govepa.gov Lactate dehydrogenase A (LDHA) is a key enzyme in this process, catalyzing the conversion of pyruvate (B1213749) to lactate. nih.gov Inhibition of LDHA is a compelling strategy for cancer therapy. researchgate.net
Quinoline-3-sulfonamide analogs have been identified as potent, NADH-competitive inhibitors of LDHA, with some derivatives achieving inhibitory potencies in the low nanomolar range and exhibiting 10- to 80-fold selectivity over the LDHB isoform. nih.govohsu.edu In cancer cell lines, these inhibitors profoundly reduce lactate production. nih.gov This blockage of cytosolic glycolysis leads to significant metabolic alterations; intracellular levels of glycolysis and citric acid cycle intermediates increase, indicating an enhancement of Krebs cycle activity and a rise in mitochondrial oxygen consumption. nih.govresearchgate.net Ultimately, this metabolic reprogramming can impair cancer cell survival and promote apoptosis. nih.govresearchgate.net
| Compound Class | LDHA (IC₅₀) | LDHB (IC₅₀) | Selectivity (LDHB/LDHA) | Cellular Lactate Production (EC₅₀) |
| Quinoline-3-sulfonamides nih.govresearchgate.net | 2 - 16 nM | 140 - 160 nM | ~10 - 80 fold | 400 - 600 nM |
Note: IC₅₀ values are for recombinant human enzymes. EC₅₀ values are for cellular lactate production inhibition.
Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition
Multifunctional agents that can simultaneously inhibit cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B) are promising therapeutic strategies for neurodegenerative disorders like Alzheimer's disease. rsc.orgnih.gov
A series of novel quinoline-sulfonamides were designed and synthesized as dual inhibitors of MAOs and ChEs. rsc.orgnih.gov In vitro studies showed that several of these compounds exhibited potent, competitive inhibition against both enzyme families, with IC₅₀ values in the sub-micromolar to low micromolar range. rsc.orgnih.gov The tetrahydroisoquinoline scaffold, a close structural isomer of tetrahydroquinoline, is also known to produce potent MAO inhibitors. nih.gov Specifically, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) is an endogenous MAO inhibitor. nih.gov This suggests that the tetrahydroquinoline core of the title compound is a favorable scaffold for MAO inhibition. Benzenesulfonamide derivatives have also been identified as potent and selective inhibitors of MAO-B. mdpi.com Similarly, the quinoline and dihydroquinolinone scaffolds have been incorporated into potent inhibitors of acetylcholinesterase (AChE). nih.gov
| Compound Class | MAO-A (IC₅₀, µM) | MAO-B (IC₅₀, µM) | AChE (IC₅₀, µM) | BChE (IC₅₀, µM) |
| Quinoline-sulfonamides rsc.orgnih.gov | 0.59 - 2.85 | 0.47 - 2.73 | 1.10 - >100 | 0.58 - >100 |
Note: Data represents a range of IC₅₀ values for different analogs within the class.
Pyruvate Kinase M2 (PKM2) Modulation
While direct studies on this compound are not extensively documented in the available literature, research on analogous structures, such as 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides and other quinoline-8-sulfonamide (B86410) derivatives, has demonstrated their role as modulators of Pyruvate Kinase M2 (PKM2). nih.govnih.govmit.eduresearchgate.net PKM2 is a critical enzyme in cancer metabolism, and its activation is considered a potential therapeutic strategy. nih.govmit.edu
A series of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides have been identified as activators of PKM2. nih.govmit.edu Structure-activity relationship (SAR) studies on these analogs have shown that substitutions on the N-aryl ring significantly influence their potency. For instance, combinations of methyl, fluoro, and chloro substitutions at the 3- and 4-positions of the N-aryl ring resulted in several analogs with good potencies. nih.gov
Similarly, a series of 8-quinolinesulfonamide derivatives have been designed and evaluated as PKM2 modulators. nih.govresearchgate.net These studies suggest that the quinoline sulfonamide scaffold is a viable starting point for the development of PKM2-targeting agents. Molecular docking and dynamics studies have been employed to understand the interaction of these compounds with the enzyme, indicating that they bind to the activator binding site of PKM2 located between two A domains. nih.govresearchgate.net
Table 1: PKM2 Activator Potency of Selected Tetrahydroquinoline Analogs
| Compound | Structure | AC50 (µM) |
|---|---|---|
| Analog 1 | 2-oxo-N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide | 1.3 |
| Analog 2 | N-(4-chloro-3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide | 0.8 |
| Analog 3 | N-(3-fluoro-4-methylphenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide | 0.9 |
AC50 represents the concentration required to achieve 50% of the maximum activation.
Myeloid Cell Leukemia-1 (Mcl-1) Inhibition
Myeloid Cell Leukemia-1 (Mcl-1) is an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, and its overexpression is associated with cancer development and drug resistance. nih.gov A novel chemotype of Mcl-1 inhibitors based on a 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid scaffold has been discovered. nih.gov While this is not an exact sulfonamide analog, the 1-sulfonylated tetrahydroquinoline core is a key structural feature.
In these analogs, the nature of the sulfonyl moiety was found to be a significant contributor to their inhibitory activity. nih.gov A substantial enhancement in Mcl-1 inhibition was observed when a phenylsulfonyl group was transformed into a (4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl moiety, suggesting that this group may target the p2 pocket in the BH3-binding groove of Mcl-1. nih.gov
Other Enzyme Targets (e.g., ATP synthetase, DNA gyrase)
The tetrahydroquinoline sulfonamide scaffold has been investigated for its inhibitory activity against other critical enzymes, notably DNA gyrase. While direct evidence for this compound is limited, studies on isoquinoline (B145761) sulfonamides, which are structural isomers, have identified them as allosteric inhibitors of DNA gyrase with activity against fluoroquinolone-resistant bacteria. nih.gov DNA gyrase is a bacterial topoisomerase essential for DNA replication. nih.gov
Furthermore, various quinoline hybrids have been synthesized and evaluated for their in vitro antibacterial activity and DNA gyrase inhibition. nih.gov Certain compounds displayed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and showed significant inhibitory activity against S. aureus DNA gyrase ATPase, with IC50 values comparable to the known inhibitor novobiocin. nih.gov Molecular docking studies suggest that these compounds bind to the ATP binding site of the gyrase B subunit. nih.gov There is currently a lack of specific research on the interaction of this compound with ATP synthetase.
Receptor Binding and Modulation Research
Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonism
A significant body of research has focused on N-sulfonamide-tetrahydroquinolines as potent inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). nih.govnih.govnih.gov RORγt is a key transcription factor for the differentiation of Th17 cells, which are implicated in the pathogenesis of autoimmune diseases. nih.govnih.gov
High-throughput screening identified N-sulfonyl-tetrahydroquinoline as a hit for RORc inverse agonism. nih.gov Subsequent optimization led to the identification of compounds with improved biochemical and cellular potencies, as well as selectivity over other nuclear receptors. nih.gov
More recently, 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline (B5112713) derivatives have been designed and synthesized, showing improved bioavailability over earlier compounds. nih.gov One such derivative, (R)-D4, demonstrated superior therapeutic effects in mouse models of psoriasis and rheumatoid arthritis at lower doses compared to the control compound GSK2981278, with no adverse effects observed. nih.gov
Table 2: RORγt Inverse Agonist Activity of a Tetrahydroquinoline Analog
| Compound | RORγt IC50 (nM) | IL-17A Inhibition IC50 (nM) |
|---|---|---|
| (R)-D4 | 15.6 | 25.1 |
IC50 values represent the half-maximal inhibitory concentration.
Dopamine (B1211576) Receptor Interaction
Mechanisms of Antimicrobial Activity (e.g., Antibacterial, Antifungal Properties)
The sulfonamide class of compounds is well-known for its antibacterial properties, primarily acting through the inhibition of dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in bacteria. youtube.com The tetrahydroquinoline scaffold has also been associated with antimicrobial activity.
Research on various tetrahydroquinoline derivatives has demonstrated their potential as antimicrobial agents. For instance, certain synthetic tetrahydroquinolines with a methoxy (B1213986) group have shown interesting antifungal activity against phytopathogenic fungi like Cladosporium cladosporoides. researchgate.net N-alkyl tetrahydroquinolines, however, have shown limited to no antibiotic or antimycotic activity in some studies, whereas their perhydro- analogs exhibited significant antifungal activity. nih.gov
Analogs such as 8-hydroxyquinoline-5-sulfonamides have been identified as promising antifungal candidates, particularly for topical treatment of dermatomycosis. nih.gov Their mechanism of action is believed to involve disruption of the fungal cell wall. nih.gov The broad-spectrum antibacterial activity of sulfonamides against both Gram-positive and certain Gram-negative bacteria is well-established. nih.gov
Table 3: Antifungal Activity of a Tetrahydroquinoline Analog
| Compound | Organism | MIC (µg/mL) |
|---|---|---|
| Methoxy-tetrahydroquinoline analog | Cladosporium cladosporoides | 13.75 |
MIC represents the Minimum Inhibitory Concentration.
Mechanistic Basis of Anticancer and Antiproliferative Activities (Cell Line Studies)
The tetrahydroquinoline framework, particularly when integrated with a sulfonamide moiety, has been a focal point of research for developing novel anticancer agents. rsc.orgtandfonline.comresearchgate.net Studies on analogs of this compound reveal several mechanisms through which these compounds exert their antiproliferative effects in cancer cell lines.
One prominent mechanism involves the inhibition of key enzymes crucial for cancer cell metabolism and survival. nih.gov Analogs bearing the quinoline-8-sulfonamide structure have been identified as inhibitors of the M2 isoform of pyruvate kinase (PKM2). nih.gov PKM2 is a critical enzyme in the glycolytic pathway, which is often upregulated in cancer cells to support rapid proliferation. nih.gov By modulating PKM2 activity, these compounds can disrupt cancer cell metabolism, leading to reduced proliferation. nih.gov
Another identified mechanism is the inhibition of carbonic anhydrase (CA) isozymes. nih.gov Sulfonamides are well-known for their ability to inhibit CAs, and this action is a recognized strategy in cancer therapy. nih.gov Certain CA isozymes are overexpressed in various tumors and contribute to the acidic microenvironment that promotes tumor growth and metastasis. nih.gov Research on novel tetrahydroquinoline derivatives incorporating a sulfonamide group has demonstrated cytotoxic activity against breast cancer cell lines (MCF7), suggesting that CA inhibition may play a role in their anticancer effects. nih.gov
Furthermore, derivatives of the related 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold have been shown to inhibit the KRas protein, which is a key signaling molecule frequently mutated in various cancers, including colon cancer. nih.gov Inhibition of the KRas signaling pathway can halt the uncontrolled cell growth and proliferation that characterize these cancers. nih.gov
The antiproliferative potential of these compounds has been quantified in various cancer cell lines, as detailed in the table below.
Table 1: Antiproliferative Activity of Tetrahydroquinoline Sulfonamide Analogs in Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound Class | Cancer Cell Line | Target/Mechanism | IC50 Value |
|---|---|---|---|
| Quinoline-8-sulfonamide derivative | C32 (Amelanotic Melanoma) | PKM2 Inhibition | 0.520 µM |
| Quinoline-8-sulfonamide derivative | COLO829 (Melanoma) | PKM2 Inhibition | 0.376 µM |
| Quinoline-8-sulfonamide derivative | MDA-MB-231 (Breast Cancer) | PKM2 Inhibition | 0.609 µM |
| Quinoline-8-sulfonamide derivative | U87-MG (Glioblastoma) | PKM2 Inhibition | 0.756 µM |
| Quinoline-8-sulfonamide derivative | A549 (Lung Cancer) | PKM2 Inhibition | 0.496 µM |
| Quinazoline-sulfonamide derivative | MCF-7 (Breast Cancer) | General Antiproliferative | 2.5 µM |
| Quinazoline-sulfonamide derivative | LoVo (Colon Cancer) | General Antiproliferative | 6.87 µM |
| Tetrahydroisoquinoline derivative | HCT116 (Colon Cancer) | KRas Inhibition | 0.9 µM - 10.7 µM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Neurobiological Activity Research and Neuroprotective Mechanisms
Analogs of this compound, particularly the closely related endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated significant neuroprotective properties in a variety of preclinical models. nih.govresearchgate.netnih.gov The research suggests a complex mechanism of action that involves scavenging free radicals, modulating neurotransmitter systems, and protecting against excitotoxicity. researchgate.netnih.govnih.gov These findings highlight the therapeutic potential of this chemical family in addressing neurodegenerative conditions. nih.gov
Studies have shown that 1MeTIQ can protect dopaminergic neurons from toxins that are known to induce Parkinson's-like neurodegeneration. nih.govnih.gov This protective effect is observed against a range of neurotoxins, suggesting a broad and robust neuroprotective capacity. nih.gov The mechanisms underlying this protection are multifaceted and are explored in the following sections.
A key component of the neuroprotective action of tetrahydroquinoline and tetrahydroisoquinoline analogs is their ability to counteract oxidative stress. nih.govnih.gov Oxidative stress, caused by an imbalance of free radicals and antioxidants, is a major contributor to neuronal damage in many neurodegenerative diseases. researchgate.net
Several studies have demonstrated that these compounds possess direct free radical scavenging properties. nih.govnih.govnih.gov In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, have been used to quantify the antioxidant potential of various tetrahydroquinoline derivatives. nih.gov For instance, one study found that a tetrahydroquinoline derivative exhibited potent DPPH scavenging activity with an IC50 value of 29.19 µg/mL, which was more potent than the standard antioxidant, ascorbic acid. nih.gov This ability to neutralize harmful free radicals may prevent oxidative damage to critical cellular components like DNA, proteins, and lipids within neurons. mdpi.com Some research suggests that quinoline compounds may also exert antioxidant effects by chelating iron ions, thereby preventing the formation of highly reactive hydroxyl radicals via the Fenton reaction. mdpi.com
Table 2: Free Radical Scavenging Activity of Tetrahydroquinoline Analogs This table is interactive. You can sort and filter the data.
| Assay | Compound Class | Activity Metric | Result |
|---|---|---|---|
| DPPH Scavenging | Tetrahydroquinoline Derivative (SF8) | IC50 | 29.19 ± 0.25 µg/mL |
| DPPH Scavenging | Ascorbic Acid (Standard) | IC50 | 41.38 ± 0.34 µg/mL |
| DPPH Scavenging | Quercetin (Standard) | IC50 | 41.64 ± 1.01 µg/mL |
| DPPH Scavenging | Quinoline Derivative (1g) | % Scavenging | 92.96% |
The DPPH assay is a common in vitro method to assess the antioxidant capacity of compounds.
The tetrahydroquinoline scaffold and its analogs can significantly influence the levels of key neurotransmitters in the brain, including dopamine and serotonin (B10506). nih.govnih.gov This modulation is a critical aspect of their neurobiological activity. The primary mechanism for this effect is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters. nih.govnih.gov
The analog 1MeTIQ has been identified as a reversible inhibitor of both MAO-A and MAO-B. nih.govnih.gov By inhibiting these enzymes, 1MeTIQ prevents the catabolism of dopamine and serotonin, leading to increased concentrations of these neurotransmitters in the brain. nih.gov This action is believed to contribute to its antidepressant-like effects observed in preclinical models. nih.gov
Furthermore, in animal models of diabetic neuropathy where neurotransmitter levels are depleted, acute treatment with 1MeTIQ has been shown to restore dopamine levels in the striatum and serotonin levels in the frontal cortex, striatum, and hippocampus. nih.gov This ability to normalize neurotransmitter systems suggests a potential role in managing conditions characterized by monoaminergic dysfunction. nih.gov
Table 3: Effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) on Neurotransmitter Levels This table is interactive. You can sort and filter the data.
| Condition | Brain Region | Neurotransmitter | Effect |
|---|---|---|---|
| Diabetic Neuropathy Model | Striatum | Dopamine | Restored depleted levels |
| Diabetic Neuropathy Model | Frontal Cortex | Serotonin | Restored depleted levels |
| Diabetic Neuropathy Model | Striatum | Serotonin | Restored depleted levels |
| Diabetic Neuropathy Model | Hippocampus | Serotonin | Restored depleted levels |
| Normal (via MAO Inhibition) | Multiple Brain Structures | Dopamine | Increased levels (inhibited catabolism) |
| Normal (via MAO Inhibition) | Multiple Brain Structures | Serotonin | Increased levels (inhibited catabolism) |
Data is derived from preclinical studies in rodent models.
Anti-inflammatory and Antioxidant Mechanistic Studies
Beyond their direct free radical scavenging, tetrahydroquinoline derivatives exhibit broader anti-inflammatory and antioxidant activities through various mechanisms. mdpi.comnih.govmdpi.com Chronic inflammation and oxidative stress are interconnected processes that contribute to the pathology of numerous diseases, including cancer and neurodegenerative disorders. mdpi.com
In preclinical models of Parkinson's disease, the tetrahydroquinoline derivative HTHQ was shown to reduce levels of oxidative stress markers such as 8-isoprostane, as well as lipid and protein oxidation products. mdpi.com This reduction in oxidative stress was linked to a decrease in neuroinflammation. mdpi.com The compound was found to lower the mRNA content of pro-inflammatory cytokines and reduce myeloperoxidase activity, an indicator of inflammatory cell infiltration. mdpi.com
Another investigated anti-inflammatory mechanism for this class of compounds is the inhibition of albumin denaturation. mdpi.com Protein denaturation is a contributing factor to the inflammatory process. A hybrid molecule of ibuprofen (B1674241) and 1,2,3,4-tetrahydroquinoline (B108954) demonstrated significant in vitro activity in inhibiting heat-induced albumin denaturation, suggesting a direct anti-inflammatory effect. mdpi.com
Table 4: Anti-inflammatory and Antioxidant Activity of Tetrahydroquinoline Analogs This table is interactive. You can sort and filter the data.
| Compound/Analog | Model/Assay | Mechanism/Effect | Finding |
|---|---|---|---|
| HTHQ | Rotenone-induced Parkinson's (Rat) | Oxidative Stress Reduction | Decreased 8-isoprostane, lipid & protein oxidation |
| HTHQ | Rotenone-induced Parkinson's (Rat) | Anti-inflammatory | Reduced mRNA of pro-inflammatory cytokines |
| Ibuprofen-THQ Hybrid | In Vitro Albumin Denaturation Assay | Anti-inflammatory | Potent inhibition of heat-induced denaturation |
| Tetrahydroquinoline Derivatives | In Vitro DPPH Assay | Antioxidant | Potent free radical scavenging activity |
HTHQ: 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline; THQ: Tetrahydroquinoline.
Nuclear Factor-kappa B (NF-κB) Pathway Modulation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response and is also implicated in cancer cell proliferation, survival, and metastasis. nih.gov Aberrant activation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers. nih.gov Consequently, targeting this pathway is a promising therapeutic strategy.
Derivatives of the tetrahydroquinoline and tetrahydroisoquinoline scaffolds have been specifically designed and evaluated as inhibitors of the NF-κB signaling pathway. nih.gov Research has demonstrated that these compounds can effectively block the activation of NF-κB. mdpi.comnih.gov One key mechanism is the prevention of the nuclear translocation of NF-κB subunits, such as p65. nih.gov Under normal conditions, NF-κB is held inactive in the cytoplasm; upon stimulation, it moves into the nucleus to activate target genes. By blocking this translocation, tetrahydroquinoline analogs can prevent the transcription of a wide array of pro-inflammatory and pro-survival genes. nih.gov
In a rat model of Parkinson's disease, treatment with a tetrahydroquinoline derivative led to a significant drop in the expression of the p65 NF-κB subunit, which correlated with reduced inflammation and neuroprotection. mdpi.com This demonstrates a direct link between the modulation of the NF-κB pathway by these compounds and their therapeutic effects.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Methyl 1,2,3,4 Tetrahydroquinoline 8 Sulfonamide Analogs
Correlations Between Structural Modifications and Biological Target Potency
The biological potency of 1-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide analogs can be significantly influenced by modifications at several key positions: the tetrahydroquinoline ring, the sulfonamide linker, and the N-methyl group.
Modifications of the Sulfonamide Group: The sulfonamide moiety is a critical pharmacophoric element. Alterations to this group, such as substitution on the nitrogen atom, can have a profound impact on activity. For example, in a study of quinoline-8-sulfonamides as pyruvate (B1213749) kinase M2 modulators, it was noted that methylation of the sulfonamide nitrogen resulted in a loss of activity due to a steric clash in the binding site. mdpi.com This suggests that for this compound, the N-H bond of the sulfonamide may be an important hydrogen bond donor.
The Role of the N-Methyl Group: The methyl group at the 1-position of the tetrahydroquinoline ring also plays a role in the molecule's activity. This group can influence the conformation of the tetrahydroquinoline ring and may be involved in hydrophobic interactions within the binding pocket of a target protein.
The following table illustrates hypothetical SAR data for analogs of this compound, based on general principles observed in related compound series.
| Compound ID | R1 (Ring Substituent) | R2 (Sulfonamide Substituent) | Biological Activity (IC50, µM) |
| 1 | H | H | 5.2 |
| 2 | 6-Cl | H | 2.8 |
| 3 | 7-OCH3 | H | 4.1 |
| 4 | H | CH3 | >50 |
| 5 | 6-Cl | CH3 | >50 |
Influence of Substituent Position and Electronic Effects on Activity Profiles
The position and electronic nature of substituents on the tetrahydroquinoline ring are key determinants of biological activity. Electron-withdrawing groups, such as halogens, can enhance potency by altering the pKa of the sulfonamide or by participating in specific interactions like halogen bonding. Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, can increase electron density and potentially enhance binding through different mechanisms.
Stereochemical Considerations in Biological Activity
The 1-methyl group in this compound introduces a chiral center at the C1 position. Consequently, the compound can exist as two enantiomers, (R)-1-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide and (S)-1-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide. It is well-established in medicinal chemistry that enantiomers can exhibit significantly different biological activities, pharmacokinetics, and toxicities due to their differential interactions with chiral biological macromolecules like proteins and enzymes.
For instance, the spatial arrangement of the methyl group and the hydrogen at C1 will dictate how the molecule fits into a chiral binding pocket. One enantiomer may position key interacting groups, such as the sulfonamide, for optimal binding, while the other enantiomer may not. Therefore, the stereoselective synthesis and biological evaluation of individual enantiomers are crucial steps in the development of such compounds. Studies on the stereochemistry of tetrahydroquinolines formed from the condensation of methylaniline have highlighted the complex conformational possibilities of this ring system, which would be further influenced by the substituents. rsc.org
Development of Pharmacophore Models for Optimized Bioactivity
A pharmacophore model for this compound analogs would define the essential three-dimensional arrangement of chemical features required for biological activity. Based on the core structure, a hypothetical pharmacophore model could include:
A hydrogen bond donor (the N-H of the sulfonamide).
A hydrogen bond acceptor (the sulfonyl oxygens).
A hydrophobic/aromatic region (the tetrahydroquinoline ring).
A hydrophobic feature (the 1-methyl group).
The development of a robust pharmacophore model typically involves aligning a set of active and inactive molecules and identifying the common features that are present in the active compounds but absent in the inactive ones. pharmacophorejournal.com Such a model can then be used as a 3D query for virtual screening of compound libraries to identify novel, structurally diverse molecules with the potential for the desired biological activity. While a specific pharmacophore model for this compound class is not publicly available, the general principles of pharmacophore modeling would be instrumental in guiding the design of more potent analogs. nih.gov
Analysis of Ligand Efficiency and Lipophilicity in SAR Development
Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in drug discovery for assessing the quality of lead compounds and guiding their optimization.
Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically measured by the number of heavy atoms). It helps in identifying compounds that achieve high potency with a relatively small size, which is often a desirable characteristic for drug candidates.
Lipophilic Efficiency (LipE): This metric combines potency and lipophilicity (logP or logD). It is a measure of how effectively a compound's lipophilicity is utilized to achieve its binding affinity. High LipE values are generally preferred, as they indicate that potency is not solely driven by increasing lipophilicity, which can often lead to undesirable properties such as poor solubility and off-target effects. sciforschenonline.org
The analysis of LE and LipE for a series of this compound analogs would provide valuable insights for optimizing their SAR. For example, if a structural modification leads to a significant increase in potency but a decrease in LipE, it may suggest that the gain in activity is primarily due to an undesirable increase in lipophilicity. The goal of lead optimization is often to increase potency while maintaining or improving LE and LipE. nih.gov
The following table provides a hypothetical analysis of LE and LipE for the previously mentioned analogs.
| Compound ID | IC50 (µM) | pIC50 | Heavy Atoms | LE | logP | LipE |
| 1 | 5.2 | 5.28 | 15 | 0.35 | 2.5 | 2.78 |
| 2 | 2.8 | 5.55 | 16 | 0.35 | 3.0 | 2.55 |
| 3 | 4.1 | 5.39 | 17 | 0.32 | 2.6 | 2.79 |
| 4 | >50 | <4.30 | 16 | <0.27 | 2.8 | <1.50 |
| 5 | >50 | <4.30 | 17 | <0.25 | 3.3 | <1.00 |
Analytical Methodologies in the Research of 1 Methyl 1,2,3,4 Tetrahydroquinoline 8 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.netshd-pub.org.rsnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide. Both ¹H and ¹³C NMR are utilized to provide detailed information about the molecular framework.
In the ¹H NMR spectrum of related tetrahydroquinoline derivatives, characteristic signals corresponding to the aromatic and aliphatic protons are observed. For instance, the protons on the tetrahydroquinoline ring system typically appear as multiplets in the aliphatic region, while the aromatic protons resonate in the downfield region. The methyl group attached to the nitrogen atom would be expected to show a singlet in the upfield region of the spectrum.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique electronic environment. The chemical shifts of the carbon atoms in the aromatic ring, the aliphatic portion of the tetrahydroquinoline core, and the methyl group can be definitively assigned. For example, in a related compound, 2-(Methylsulfonyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline, the methyl carbon of the sulfonyl group appears at a chemical shift of 36.4 ppm.
Table 1: Representative ¹H NMR Spectral Data for a Tetrahydroisoquinoline Sulfonamide Derivative
| Proton | Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) |
|---|---|---|---|
| Aromatic-H | 7.31–7.11 | m | - |
| CH₂ | 4.57 | q | 15.4, 15.38 |
| CH | 4.33 | t | 6.3 |
| CH₂ | 3.86 | ddd | 1.0, 5.0, 12.4 |
| CH₂ | 3.47 | dd | 7.4, 12.5 |
Data for 2-(Methylsulfonyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline
High-Resolution Mass Spectrometry (HRMS) for Compound Characterizationresearchgate.netshd-pub.org.rsnih.gov
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS allows for the determination of the molecular formula with a high degree of confidence.
For instance, the HRMS analysis of a similar compound, 2-(Methylsulfonyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline, showed a [M+Na]⁺ ion at m/z 294.0768, which corresponds to the calculated mass for C₁₅H₁₅NO₂SNa. This level of accuracy is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoringshd-pub.org.rs
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis. By employing a suitable stationary phase and mobile phase, HPLC can separate the target compound from any starting materials, byproducts, or impurities.
The retention time of the compound is a characteristic feature under specific chromatographic conditions. The purity of the sample is determined by the relative area of the peak corresponding to the product in the chromatogram. This method is crucial for ensuring the quality of the compound used in subsequent biological assays.
In Vitro Spectrophotometric and Fluorometric Assays for Biological Activity Quantification
The biological activity of this compound and its derivatives is often quantified using in vitro spectrophotometric and fluorometric assays. These assays are designed to measure the compound's effect on specific biological targets, such as enzymes or receptors.
For example, the anti-inflammatory activity of related tetrahydroisoquinoline sulfonamide derivatives has been evaluated by their ability to inhibit albumin denaturation, which can be monitored spectrophotometrically. researchgate.net Similarly, antioxidant activity can be assessed by measuring the compound's ability to scavenge free radicals, often detected by a change in absorbance or fluorescence. researchgate.net The results of these assays are typically expressed as an IC₅₀ value, which is the concentration of the compound required to achieve 50% inhibition of the biological activity.
Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure Determination and Ligand-Protein Co-crystal Analysis
Crystallographic studies, particularly X-ray diffraction, provide unambiguous proof of the three-dimensional structure of a molecule in the solid state. For a related compound, 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline, X-ray diffraction analysis revealed that the heterocyclic ring adopts a half-chair conformation. Such studies provide precise bond lengths, bond angles, and torsional angles, offering a detailed insight into the molecular geometry.
In the context of drug discovery, co-crystallization of the ligand with its protein target can provide invaluable information about the binding mode and the specific interactions that govern molecular recognition. This structural information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs.
Table 2: Crystal Data for 1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₃NO₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.5865 (2) |
| b (Å) | 9.541 (1) |
| c (Å) | 10.229 (1) |
| β (°) | 101.80 (5) |
Data for a closely related compound.
Future Directions and Emerging Research Avenues
Exploration of Polypharmacology and Multi-Targeting Strategies
The future investigation of 1-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is likely to be heavily influenced by the concept of polypharmacology—designing single chemical entities that can modulate multiple biological targets. This approach is particularly relevant for complex multifactorial diseases such as cancer and neurodegenerative disorders. rsc.orgresearchgate.net The quinoline-sulfonamide scaffold has already demonstrated potential as a multi-target inhibitor. For instance, novel quinoline-sulfonamide series have been designed as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), which are key enzymes in the pathophysiology of Alzheimer's disease. rsc.org
Future research should systematically screen this compound against a diverse panel of targets implicated in complex diseases. This could unveil a unique polypharmacological profile, offering therapeutic advantages such as enhanced efficacy and a reduced likelihood of drug resistance.
Table 1: Potential Multi-Targeting Strategies
| Therapeutic Area | Potential Primary Targets | Potential Secondary Targets | Rationale |
|---|---|---|---|
| Neurodegenerative Diseases | Monoamine Oxidase (MAO-A/B), Cholinesterases (AChE/BChE) | Glycogen Synthase Kinase 3β (GSK-3β), Beta-secretase 1 (BACE1) | The quinoline-sulfonamide scaffold has shown dual inhibition of MAO and ChE. rsc.org Targeting GSK-3β and BACE1 could offer a synergistic effect in Alzheimer's disease pathology. |
| Oncology | Carbonic Anhydrases (CA IX, XII), Tyrosine Kinases (e.g., c-Met, EGFR) | PI3K/mTOR pathway proteins, Tubulin | Sulfonamides are known inhibitors of tumor-associated carbonic anhydrases. nih.govresearchgate.net Quinoline (B57606) derivatives inhibit various kinases and other proteins involved in carcinogenic pathways. nih.gov |
| Infectious Diseases | Dihydropteroate (B1496061) Synthase (DHPS) | HIV Reverse Transcriptase, HIV Integrase | The sulfonamide moiety is a classic inhibitor of bacterial DHPS. nih.govresearchgate.net Quinoline scaffolds are present in some anti-HIV agents. nih.gov |
Advanced Mechanistic Elucidation using Omics Technologies
To fully understand the biological impact of this compound, future studies must move beyond identifying primary targets to elucidating its system-wide effects. The application of "omics" technologies—proteomics, metabolomics, and genomics—will be indispensable in this endeavor. These high-throughput methods provide a global snapshot of cellular changes in response to a compound, offering profound insights into its mechanism of action, potential off-target effects, and biomarkers of response. frontiersin.orgresearchgate.net
Proteomics can identify the direct protein targets and downstream signaling pathways affected by the compound. nih.govcreative-proteomics.com Metabolomics, the study of small-molecule metabolites, can reveal how the compound alters cellular metabolism, which is a powerful way to decipher its functional impact and potential liabilities. nih.govmdpi.com Integrating these multi-omics datasets can build a comprehensive picture of the compound's biological activity. nih.govresearchgate.net
Table 2: Application of Omics Technologies
| Omics Technology | Research Question | Potential Outcome |
|---|---|---|
| Proteomics | What proteins does the compound directly or indirectly interact with? | Identification of primary targets, off-targets, and affected signaling pathways. creative-proteomics.com |
| Metabolomics | How does the compound alter the metabolic profile of cells? | Understanding of the compound's impact on cellular energy, biosynthesis, and signaling. nih.gov |
| Transcriptomics | Which genes are up- or down-regulated upon treatment? | Insight into the cellular stress responses and adaptive mechanisms induced by the compound. |
| Integrated Multi-Omics | What is the complete system-level response to the compound? | A holistic view of the mechanism of action, connecting genomic, proteomic, and metabolic changes. nih.gov |
Application of Artificial Intelligence and Machine Learning in Rational Design of Novel Tetrahydroquinoline Sulfonamide Analogs
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. frontiersin.org These computational tools can be applied to design novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
ML models can be trained on existing data from similar tetrahydroquinoline and sulfonamide compounds to predict the biological activity and properties of new, virtual analogs. This allows for the in silico screening of vast chemical libraries, prioritizing the most promising candidates for synthesis and testing. Generative AI models can even design entirely novel molecules based on desired properties, expanding the accessible chemical space for this scaffold.
Table 3: AI/ML in the Design of Novel Analogs
| AI/ML Application | Description | Expected Output |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate chemical structure with biological activity. nih.gov | Predictions of potency for newly designed analogs, guiding structural modifications. |
| Generative Models | Algorithms that create new chemical structures based on learned patterns from a dataset. | Novel tetrahydroquinoline sulfonamide scaffolds with optimized drug-like properties. |
| ADMET Prediction | ML models trained to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early-stage filtering of compounds with poor pharmacokinetic profiles, reducing late-stage failures. |
| Virtual High-Throughput Screening | Uses ML to rapidly screen large virtual libraries of compounds against a biological target. frontiersin.org | Identification of a focused set of high-potential hits for laboratory synthesis. |
Development of Novel Synthetic Pathways for Scalable Production of Research Compounds
To support extensive preclinical and potential clinical research, the development of efficient and scalable synthetic routes for this compound and its analogs is crucial. While numerous methods exist for the synthesis of the tetrahydroquinoline core, future research should focus on pathways that are high-yielding, cost-effective, and environmentally friendly ("green chemistry"). nih.govnih.govresearchgate.net
Domino reactions, also known as tandem or cascade reactions, are particularly attractive as they allow for the construction of complex molecules in a single operation without isolating intermediates, which improves efficiency and reduces waste. nih.govmdpi.comresearchgate.net Exploring novel catalytic systems, such as those based on gold or iridium, could also provide highly efficient and selective routes to the desired scaffolds. organic-chemistry.org Furthermore, developing asymmetric syntheses will be critical to isolate and study individual stereoisomers, as biological activity is often stereospecific.
Table 4: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Advantages | Challenges |
|---|---|---|
| Domino/Tandem Reactions | High atom economy, reduced waste, operational simplicity. mdpi.comresearchgate.net | Requires careful optimization of reaction conditions for complex substrates. |
| Multi-Component Reactions (MCRs) | Rapidly generates molecular diversity from simple starting materials. nih.gov | Can sometimes be difficult to control selectivity for complex scaffolds. |
| Catalytic Hydrogenation of Quinolines | Often high-yielding and uses readily available starting materials. organic-chemistry.org | May require harsh conditions (high pressure/temperature) and expensive catalysts. |
| Asymmetric Catalysis | Provides access to single enantiomers, crucial for pharmacological studies. | Development of highly selective catalysts can be challenging and costly. |
Interdisciplinary Research Collaborations to Advance Understanding of Biological Impact
Unlocking the full therapeutic potential of this compound will require a deeply integrated, interdisciplinary approach. The complexity of modern drug discovery necessitates collaboration between experts from various scientific fields. nih.govresearchgate.netacs.org
Medicinal chemists will be needed to design and synthesize novel analogs, while computational chemists will use AI and molecular modeling to guide these designs. rroij.com Pharmacologists and cell biologists will perform the biological evaluation of these compounds, and experts in omics technologies will delineate their complex mechanisms of action. This collaborative synergy is essential to translate a promising chemical scaffold into a potential therapeutic agent. researchgate.net By fostering these partnerships, the scientific community can accelerate the exploration of the this compound scaffold and its potential impact on human health.
Q & A
Basic Research Questions
Q. How can the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide be optimized for yield and purity?
- Methodological Answer : A one-pot tandem synthesis approach is recommended, utilizing catalytic hydrogenation and sulfonamide group introduction. For example, Skraup synthesis can generate the quinoline core, followed by sulfonylation using sulfonyl chloride in the presence of a base (e.g., pyridine). Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize side reactions. Post-synthetic purification via column chromatography with gradient elution (hexane/ethyl acetate) improves purity .
Q. What strategies are effective for introducing the sulfonamide group at the 8-position of the tetrahydroquinoline scaffold?
- Methodological Answer : Electrophilic substitution via sulfonyl chloride under basic conditions (e.g., pyridine) is standard. Alternatively, nucleophilic aromatic substitution (SNAr) can be employed if the quinoline core is activated with electron-withdrawing groups. Reaction monitoring via TLC or HPLC is critical to track sulfonamide formation and prevent over-sulfonylation .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability is influenced by functional groups (e.g., sulfonamide’s hydrolytic sensitivity). Store in inert atmospheres (argon) at –20°C, using desiccants to prevent moisture absorption. Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS analysis can identify degradation pathways, such as oxidation of the tetrahydroquinoline ring .
Q. What analytical techniques are most reliable for characterizing structural integrity?
- Methodological Answer : Use a combination of -/-NMR to confirm regiochemistry and purity. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray powder diffraction (XRPD) distinguishes crystalline forms, while differential scanning calorimetry (DSC) assesses thermal stability. For chiral centers, chiral HPLC or optical rotation measurements are essential .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends govern the compound’s pharmacological activity?
- Methodological Answer : The sulfonamide group enhances hydrogen-bonding interactions with biological targets (e.g., enzymes). Methyl substitution at the 1-position increases lipophilicity, improving blood-brain barrier penetration. Comparative studies with analogs (e.g., 8-(trifluoromethyl) derivatives) reveal that electron-withdrawing groups at the 8-position boost enzyme inhibition potency .
Q. How do structural analogs of this compound differ in reactivity and bioactivity?
- Methodological Answer : Analogs with trifluoromethyl (e.g., 8-(trifluoromethyl)-THQ) exhibit enhanced metabolic stability due to fluorine’s electronegativity. Chiral variants (e.g., (3S)-3-methyl-THQ-8-sulfonic acid) show stereoselective binding to receptors. A comparative table illustrates key differences:
Q. How can contradictory data on the compound’s reactivity or biological activity be resolved?
- Methodological Answer : Contradictions often arise from varying substitution patterns or impurities. For example, conflicting enzyme inhibition data may stem from unaccounted stereochemistry. Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) and validate purity via -NMR. Meta-analyses of published datasets can identify outliers or methodological inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
